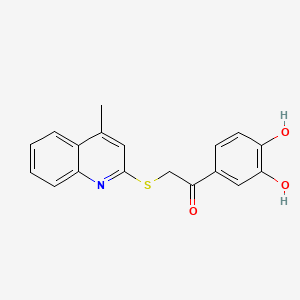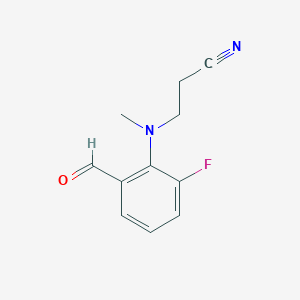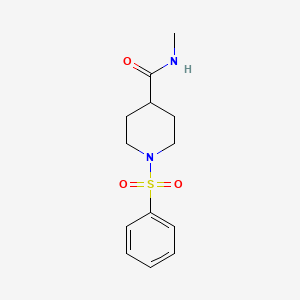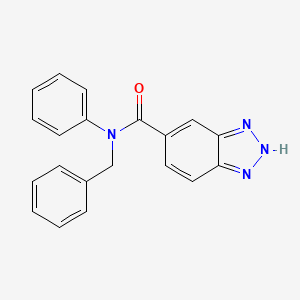![molecular formula C18H18N2O2 B6635919 N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide, also known as Compound A, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide in lab experiments is its high purity and high yield synthesis method. This compound has also been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of this compound, which may lead to the development of new therapeutic targets. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of this compound, which may affect its potential for clinical use.
Conclusion
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for the development of new drugs. The synthesis of this compound has been optimized to yield high purity and high yields, making it a viable option for large-scale production. Further studies are needed to investigate the potential of this compound for clinical use and to explore its mechanism of action.
Synthesis Methods
The synthesis of N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 1H-indole-5-carbaldehyde in the presence of an amine catalyst. The resulting intermediate is then reacted with ethylene diamine to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yields, making it a viable option for large-scale production.
Scientific Research Applications
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the development of new drugs. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(13-22-16-4-2-1-3-5-16)20-10-8-14-6-7-17-15(12-14)9-11-19-17/h1-7,9,11-12,19H,8,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCASXRZBMSRKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)

![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)

![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
